Phenocoll hydrochloride
Overview
Description
Phenocoll hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phenocoll Hydrochloride primarily targets the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase-2 (COX-2), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound is an antineuralgic, analgesic, and antipyretic drug . It is a derivative of phenacetin and shares the same mechanism of action, which is the inhibition of COX-2 . By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, fever, and pain .
Pharmacokinetics
It is known that the drug was administered orally
Result of Action
The molecular effect of this compound’s action is the inhibition of COX-2, leading to a decrease in the production of prostaglandins . On a cellular level, this results in a reduction of inflammation and pain. This compound was used to control inflammation in diseases such as gout, influenza, malaria, rheumatism, and pleuritis .
Biochemical Analysis
Biochemical Properties
. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling. By inhibiting COX-2, phenocoll hydrochloride reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling . This inhibition can lead to reduced inflammation and pain in affected tissues. Additionally, this compound may impact gene expression related to inflammatory responses, further contributing to its therapeutic effects . The compound’s influence on cellular metabolism is primarily through its interaction with COX-2, altering the metabolic pathways involving prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of COX-2, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . By blocking this pathway, this compound effectively reduces the production of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins . It interacts with COX-2, inhibiting the enzyme’s activity and reducing the production of prostaglandin H2 . This interaction affects the overall metabolic flux of prostaglandins, leading to decreased levels of pro-inflammatory mediators . Additionally, this compound may influence other metabolic pathways indirectly through its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for certain biomolecules . These factors determine its localization and accumulation in target tissues, contributing to its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with COX-2 . The compound’s activity and function are influenced by its localization, as it needs to access the enzyme’s active site to exert its inhibitory effects . Post-translational modifications or targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in reducing inflammation and pain .
Properties
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQWESYXCGLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202164 | |
Record name | Phenocoll hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-10-6 | |
Record name | Phenocoll hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenocoll hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOCOLL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY1A6N7YI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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